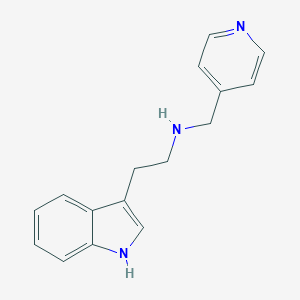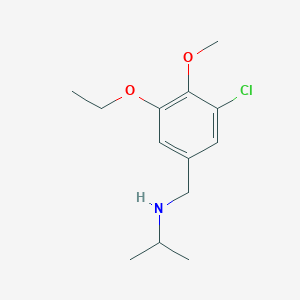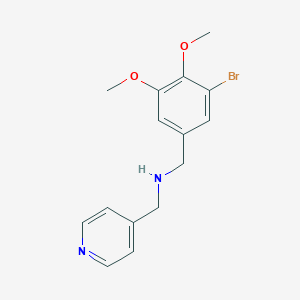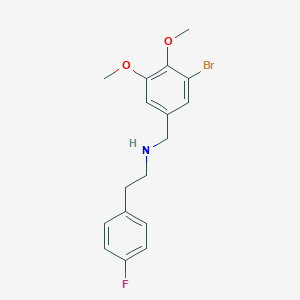![molecular formula C13H12N2O B276076 Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether](/img/structure/B276076.png)
Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether, also known as MVE-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrazine and has been synthesized through several methods. MVE-2 has shown promising results in biochemical and physiological studies, making it a potential candidate for future research.
Mecanismo De Acción
The mechanism of action of Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. It has been shown to target the microtubule network, which is essential for cell division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether has been shown to have significant biochemical and physiological effects in various studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether has several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent for cancer and other diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether, including further studies on its mechanism of action, potential therapeutic applications, and its use in combination with other drugs for cancer treatment. Additionally, further studies on the toxicity and safety of Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether are needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether can be synthesized through several methods, including the reaction of 2-chloroethyl methyl ether with 2-pyrazinecarbaldehyde, followed by the reaction of the resulting intermediate with 2-bromostyrene. Another method involves the reaction of 2-pyrazinecarbaldehyde with 2-(2-bromoethenyl)phenol, followed by the reaction of the resulting intermediate with methyl magnesium bromide.
Aplicaciones Científicas De Investigación
Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as a therapeutic agent for cancer and other diseases. Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further research.
Propiedades
Nombre del producto |
Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-[(E)-2-(2-methoxyphenyl)ethenyl]pyrazine |
InChI |
InChI=1S/C13H12N2O/c1-16-13-5-3-2-4-11(13)6-7-12-10-14-8-9-15-12/h2-10H,1H3/b7-6+ |
Clave InChI |
SJLUMZJBWQRCBV-VOTSOKGWSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C2=NC=CN=C2 |
SMILES |
COC1=CC=CC=C1C=CC2=NC=CN=C2 |
SMILES canónico |
COC1=CC=CC=C1C=CC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275993.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B275996.png)


![N-[2-(dimethylamino)ethyl]-N-[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B276001.png)

![4-{[(3-Phenyl-2-propynyl)amino]methyl}benzoic acid](/img/structure/B276004.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[4-(methylsulfanyl)benzyl]methanamine](/img/structure/B276005.png)





![2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B276022.png)